B1575103 Wilms tumor protein (332-347)

Wilms tumor protein (332-347)

Cat. No.: B1575103
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Wilms tumor protein

Scientific Research Applications

Immunotherapy and Cancer Vaccines

Wilms' tumor protein 1 (WT1) shows significant potential as a target antigen for cancer vaccines. It has been ranked first among 75 cancer antigens for its promise in universal cancer vaccine development. Clinical trials targeting WT1 in cancer vaccines have observed objective clinical responses in a significant percentage of patients with solid tumors and hematological malignancies. These vaccines demonstrate the ability to induce specific immunological responses with minimal side effects, suggesting a promising adjuvant treatment against residual disease and cancer relapse (van Driessche, Berneman, & Van Tendeloo, 2012).

T Cell Response and Immunogenic Peptides

WT1 is recognized by CD8 and CD4 T cells, leading to the identification of a wide range of HLA-restricted immunogenic peptides derived from WT1. This extensive catalog of peptides is instrumental for immunotherapies targeting WT1-positive malignancies (Molldrem, 2012).

Genetic Landscape and Mutation Analysis

Genome-wide sequencing of Wilms tumors has identified mutations in several genes, including WT1, that are critical for kidney development. This research has broadened our understanding of the genetic landscape of Wilms tumor, uncovering mutations not previously recognized and suggesting a kidney-specific differentiation program arrested at an early-progenitor stage (Gadd et al., 2017).

Epitope Mapping and Leukemocidal Activity

Mapping of WT1 peptides that elicit T-cell responses has identified previously unreported epitopes, providing a series of immunogenic epitopes useful for immunotherapies targeting WT1-positive malignancies. Many of these epitopes have been found to induce leukemocidal activity, emphasizing their potential in cancer treatment (Doubrovina et al., 2012).

Role in Tumorigenesis

The interaction between Wilms' tumor 1-associating protein (WTAP) and WT1 in tumorigenesis is noteworthy. WTAP's involvement in various physiological and pathological processes, particularly in the tumorigenesis of different cancers, indicates its significant role in cancer biology (Xie et al., 2019).

Biomarkers in Wilms Tumor

Proteomic studies have identified potential biomarkers associated with anaplasia in Wilms tumor, offering insights into its molecular biology and practical implications for identifying tumors with unfavorable histology (Fan et al., 2011).

mRNA and miRNA Expression Profiles

Combining miRNA and mRNA expression profiles in Wilms tumor subtypes has led to the identification of deregulated miRNAs and mRNAs, highlighting significant differences in expression patterns between tumor subtypes. This research helps in understanding the molecular mechanisms underlying these subtypes and could guide targeted therapies (Ludwig et al., 2016).

Genetic Susceptibility and Polymorphisms

Studies on WTAP gene variants have explored their roles in the susceptibility to Wilms tumor, providing insights into genetic factors that may contribute to the risk of developing this pediatric cancer (Ma et al., 2020).

Properties

sequence

KRYFKLSHLQMHSRKH

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Wilms tumor protein (332-347)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.